molecular formula C10H9N3O B1482276 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile CAS No. 2098120-17-1

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile

Cat. No. B1482276
M. Wt: 187.2 g/mol
InChI Key: LFDYQJGFUNOXHN-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts was used for these transformations . For pyrazoles, there are several methods of synthesis, including the reaction of α,β-unsaturated carbonyls with hydrazines .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . Pyrazoles consist of a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions . At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Safety And Hazards

Furan is toxic and may be carcinogenic in humans . It’s important to handle it with appropriate safety measures. For specific compounds like “3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile”, it’s crucial to refer to the specific Material Safety Data Sheet (MSDS) for detailed safety and hazard information.

Future Directions

The field of furan and pyrazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed . These compounds are not only important building blocks in organic chemistry, but also as natural products found in various natural sources, mostly in plants, algae, and microorganisms . They have potential applications in the development of new pharmaceuticals, agrochemicals, and materials .

properties

IUPAC Name

3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-4-1-2-8-6-12-13-10(8)9-3-5-14-7-9/h3,5-7H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDYQJGFUNOXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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